molecular formula C14H15ClN+ B11642967 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-benzo[f]isoindolium

4-Chloro-2,2-dimethyl-2,3-dihydro-1H-benzo[f]isoindolium

Cat. No.: B11642967
M. Wt: 232.73 g/mol
InChI Key: OBFWWTVHVZZDTQ-UHFFFAOYSA-N
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Description

4-Chloro-2,2-dimethyl-2,3-dihydro-1H-benzo[f]isoindolium is a heterocyclic compound with a unique structure that includes a chloro substituent and a fused benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-benzo[f]isoindolium typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-chlorobenzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,2-dimethyl-2,3-dihydro-1H-benzo[f]isoindolium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

4-Chloro-2,2-dimethyl-2,3-dihydro-1H-benzo[f]isoindolium has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-benzo[f]isoindolium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate: Used in similar applications, particularly in organic synthesis and as a reagent.

    4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylamine: Another compound with a similar structure and used in various chemical reactions.

Uniqueness

4-Chloro-2,2-dimethyl-2,3-dihydro-1H-benzo[f]isoindolium is unique due to its specific chloro substituent and fused benzene ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H15ClN+

Molecular Weight

232.73 g/mol

IUPAC Name

4-chloro-2,2-dimethyl-1,3-dihydrobenzo[f]isoindol-2-ium

InChI

InChI=1S/C14H15ClN/c1-16(2)8-11-7-10-5-3-4-6-12(10)14(15)13(11)9-16/h3-7H,8-9H2,1-2H3/q+1

InChI Key

OBFWWTVHVZZDTQ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CC2=CC3=CC=CC=C3C(=C2C1)Cl)C

Origin of Product

United States

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